molecular formula C16H15N3O2S B371383 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile CAS No. 298217-74-0

2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile

Cat. No.: B371383
CAS No.: 298217-74-0
M. Wt: 313.4g/mol
InChI Key: OKGKWLQNLVWVQG-UHFFFAOYSA-N
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Description

2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both nitro and sulfanyl groups in its structure makes it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or sodium ethoxide . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.

Industrial production methods may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite, which has been shown to be effective in promoting the Knoevenagel condensation reaction . The process is designed to be green and environmentally friendly, with high selectivity and conversion rates.

Chemical Reactions Analysis

2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various bases and acids for substitution and cyclization reactions. The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile involves its ability to act as a nucleophile in various chemical reactions. The active methylene group in the malononitrile moiety can undergo deprotonation to form a carbanion, which then participates in nucleophilic addition or substitution reactions . The nitro and sulfanyl groups also play a role in stabilizing the intermediate species formed during these reactions.

Comparison with Similar Compounds

Similar compounds to 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile include:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGKWLQNLVWVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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